molecular formula C14H13N3O B12917285 3-Methyl-5-(5-methyl-2-phenyl-4H-imidazol-4-ylidene)-2,5-dihydro-1,2-oxazole CAS No. 61531-37-1

3-Methyl-5-(5-methyl-2-phenyl-4H-imidazol-4-ylidene)-2,5-dihydro-1,2-oxazole

Cat. No.: B12917285
CAS No.: 61531-37-1
M. Wt: 239.27 g/mol
InChI Key: CDPOACGVVMYWKO-UHFFFAOYSA-N
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Description

3-Methyl-5-(5-methyl-2-phenyl-4H-imidazol-4-ylidene)-2,5-dihydro-1,2-oxazole is a synthetic heterocyclic compound designed for advanced chemical and pharmaceutical research. This molecule features a complex structure combining imidazole and isoxazole (1,2-oxazole) ring systems, a framework known to be associated with diverse biological activities . Researchers are exploring its potential as a key intermediate or a core scaffold in medicinal chemistry . The presence of the imidazole moiety is significant, as this ring system is a fundamental component in many natural products and pharmaceuticals, such as the amino acid histidine and the neurotransmitter histamine . Similarly, the 4,5-dihydroisoxazole (isoxazoline) core is a privileged structure in drug discovery, often investigated for its potential biological properties . This compound is provided as a high-grade material for research applications exclusively. It is intended for use in laboratory investigations only and is not for human or veterinary diagnostic or therapeutic use.

Properties

CAS No.

61531-37-1

Molecular Formula

C14H13N3O

Molecular Weight

239.27 g/mol

IUPAC Name

3-methyl-5-(5-methyl-2-phenyl-1H-imidazol-4-yl)-1,2-oxazole

InChI

InChI=1S/C14H13N3O/c1-9-8-12(18-17-9)13-10(2)15-14(16-13)11-6-4-3-5-7-11/h3-8H,1-2H3,(H,15,16)

InChI Key

CDPOACGVVMYWKO-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC(=C1)C2=C(NC(=N2)C3=CC=CC=C3)C

Origin of Product

United States

Preparation Methods

Condensation Reactions

Aza-Wittig Reactions

  • Intramolecular aza-Wittig reaction : Starting from azido-substituted imides, treatment with triphenylphosphine leads to 5-monosubstituted imidazolones in good yields (69-99%). This method is versatile for introducing 5-ethylidene substituents.
  • One-pot, multi-step aza-Wittig/heterocumulene annulation : This advanced method involves sequential formation of carbodiimides, guanidine intermediates, and cyclization steps to yield bicyclic imidazol-4-ones with yields of 68-85%.

Heterocyclic Rearrangements

  • Rearrangement strategies involve the transformation of precursor heterocycles or intermediates under specific conditions to yield the imidazol-4-one core, often enabling access to complex substitution patterns.

Preparation of the 2,5-Dihydro-1,2-oxazole (Isoxazoline) Moiety

The 2,5-dihydro-1,2-oxazole ring is typically synthesized via cyclization reactions involving appropriate precursors:

  • Erlenmeyer–Plöchl Reaction : This classical method involves cyclodehydration-condensation of aldehydes with hippuric acid derivatives in dry acetic anhydride catalyzed by acetate anion. It is effective for preparing 5-oxazolones with various substitutions.
  • Nucleophilic attack on activated C-2 carbon : Electron-withdrawing groups (e.g., m-NO2 on phenyl rings) increase the electrophilicity of the C-2 carbon in oxazolone precursors, facilitating nucleophilic cyclization.
  • Substituted benzylidene derivatives : These are often used as starting materials to introduce specific substituents on the oxazoline ring, influencing the electronic and steric properties of the final compound.

Synthetic Strategy for the Target Compound

The synthesis of 3-Methyl-5-(5-methyl-2-phenyl-4H-imidazol-4-ylidene)-2,5-dihydro-1,2-oxazole likely involves:

Comparative Data Table of Preparation Methods

Method Category Key Reagents/Conditions Yield Range (%) Advantages Limitations
Condensation Reactions Diketones + amidines, basic or acidic media 43 - 85 Straightforward, versatile Sensitive to substituent effects
Aza-Wittig Reactions Azido-imides + triphenylphosphine 69 - 99 High yields, selective Requires azido precursors
One-pot Multi-step Annulation (Vinylimino)phosphorane + isocyanates + TsCl 68 - 85 Efficient, no isolation steps Multi-step, requires careful control
Erlenmeyer–Plöchl Reaction Aldehydes + hippuric acid + acetic anhydride Moderate to High Classical, well-established Limited to certain substrates
Nucleophilic Cyclization Activated C-2 carbon with nucleophiles Variable Enables substitution tuning Electronic effects critical

Research Findings and Notes

  • The imidazol-4-one synthesis has been extensively reviewed, showing that condensation and aza-Wittig reactions are the most reliable and widely used methods for constructing the core heterocycle with diverse substitution patterns.
  • The oxazoline ring formation benefits from classical cyclodehydration methods and nucleophilic cyclizations, with substituent effects playing a crucial role in reaction efficiency and product stability.
  • The combination of these heterocycles into a single molecule with a ylidene linkage requires careful control of reaction conditions to avoid side reactions and ensure regioselectivity.
  • Recent advances include one-pot multi-step syntheses that improve overall yield and reduce purification steps, enhancing the practicality of preparing complex heterocyclic compounds like the target molecule.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-5-(5-methyl-2-phenyl-1H-imidazol-4-yl)isoxazole can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine or alcohol derivatives .

Scientific Research Applications

3-Methyl-5-(5-methyl-2-phenyl-1H-imidazol-4-yl)isoxazole has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-Methyl-5-(5-methyl-2-phenyl-1H-imidazol-4-yl)isoxazole involves its interaction with specific molecular targets in biological systems. The imidazole ring can interact with enzymes and receptors, modulating their activity. The isoxazole ring can also participate in various biochemical reactions, contributing to the compound’s overall biological activity .

Comparison with Similar Compounds

Structural Features

The target compound shares structural similarities with isostructural thiazole-triazol derivatives reported in . For example, compounds 4 and 5 in also exhibit planar conformations, except for a fluorophenyl group oriented perpendicularly to the main plane. In contrast, the phenyl group in the target compound’s imidazole ring may adopt a coplanar arrangement, enhancing π-π stacking interactions. A comparative analysis is summarized below:

Property Target Compound Compound 4/5 ()
Core Structure Imidazole-oxazole fused system Thiazole-triazol system
Planarity Predominantly planar Planar with one perpendicular fluorophenyl
Substituents Methyl, phenyl Chloro/fluoro-phenyl, triazolyl
Crystallographic Symmetry Not reported Triclinic, P̄1 symmetry

Chemical and Electronic Properties

Reactivity and Stability

The imidazole ring in the target compound introduces basicity, while the oxazole moiety contributes to electrophilic susceptibility. Compared to the trifluoromethyl-substituted oxazole in , the target compound’s methyl and phenyl groups likely enhance lipophilicity, impacting solubility and bioavailability. Fluorinated analogs (e.g., ’s compounds) exhibit higher metabolic stability due to C-F bonds, whereas the target compound’s non-fluorinated structure may prioritize synthetic accessibility .

Computational Insights

DFT studies, as in , suggest that hydration of oxime intermediates can alter reaction pathways. For the target compound, computational modeling could predict how methyl substituents affect charge distribution and orbital interactions, guiding the design of derivatives with tailored electronic properties .

Biological Activity

3-Methyl-5-(5-methyl-2-phenyl-4H-imidazol-4-ylidene)-2,5-dihydro-1,2-oxazole is a compound of interest in pharmaceutical research due to its potential biological activities. This article reviews its biological activity, focusing on its antimicrobial, anticancer, and other therapeutic properties supported by diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C14H13N3O. The compound features an oxazole ring and an imidazole moiety, which are known to contribute significantly to the biological activity of similar compounds.

Antimicrobial Activity

Research indicates that derivatives of imidazole and oxazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that compounds with structural similarities to this compound demonstrate effective inhibition against various bacterial strains. The minimum inhibitory concentration (MIC) values for related compounds have been reported as low as 0.40 µM against human rhinovirus serotypes .

CompoundMIC (µM)Target Organism
Compound A0.40Human Rhinovirus
Compound B3.38HT-29 (Cancer)
Compound C10.55COLO-205 (Cancer)

Anticancer Activity

The anticancer potential of this compound has been highlighted in various studies. For example, a compound structurally related to it showed IC50 values of 3.38 µM against HT-29 cells and 10.55 µM against COLO-205 cells . These findings suggest that modifications in the structure can lead to enhanced cytotoxicity.

Case Study: VEGFR Inhibition
In a specific study involving related compounds, it was found that they inhibit the VEGFR-2 kinase with an IC50 of 0.014 µM. This suggests that structural features similar to those in 3-Methyl compounds may play a crucial role in targeting angiogenesis in tumors .

The biological activity of this compound is believed to stem from its ability to interact with specific enzymes and receptors involved in cellular signaling pathways. The imidazole and oxazole rings may facilitate binding to target proteins, altering their function and leading to biological effects such as apoptosis in cancer cells or inhibition of microbial growth.

Research Findings

Recent studies have focused on the synthesis and evaluation of various derivatives based on the core structure of 3-Methyl compounds. The structure–activity relationship (SAR) analyses indicate that substituents at specific positions significantly enhance biological activity.

  • Antitumor Activity : A close examination of derivatives revealed that certain substitutions on the phenyl ring increase cytotoxicity against cancer cell lines.
  • Antimicrobial Efficacy : Compounds with similar imidazole structures have shown promising results against both Gram-positive and Gram-negative bacteria.

Q & A

Q. What are the standard synthetic routes for preparing imidazole-oxazole hybrid compounds like 3-methyl-5-(5-methyl-2-phenyl-4H-imidazol-4-ylidene)-2,5-dihydro-1,2-oxazole?

  • Methodological Answer : The synthesis typically involves multi-step condensation reactions. For example, tri-substituted imidazole derivatives are synthesized via cyclization of substituted aldehydes with ammonium acetate and nitro compounds under reflux in acetic acid . For oxazole-imidazole hybrids, intermediates like 3-formyl-indole derivatives can undergo Knoevenagel condensation with thiazolones, followed by cyclization in acetic acid with sodium acetate . Key steps include:
  • Reflux conditions : 3–5 hours in acetic acid at 100–120°C.
  • Purification : Recrystallization from DMF/acetic acid mixtures .
    Table 1 summarizes reaction parameters from analogous syntheses:
Reaction ComponentConditionsYield (%)Reference
Aldehyde + ThiazoloneAcetic acid, reflux (3–5 h)70–85
Phenylhydrazine + KetoneEthanol, reflux (18 h)65–74

Q. How can researchers characterize the structural purity of this compound?

  • Methodological Answer : Use a combination of spectroscopic and analytical techniques:
  • NMR : 1^1H-NMR (CDCl₃) to confirm substituent integration (e.g., δ 2.15 ppm for methyl groups) .
  • Elemental Analysis : Verify C, H, N, S, and Cl content (e.g., ±0.1% deviation) .
  • ESI-MS : Confirm molecular ion peaks (e.g., m/z 798.72 for analogous imidazole derivatives) .
  • TLC Monitoring : Use hexane/ethyl acetate (4:1) to track reaction progress (Rf ≈ 0.6) .

Q. What stability considerations are critical for storing this compound?

  • Methodological Answer : Stability is influenced by:
  • Moisture : Store in desiccators with silica gel to prevent hydrolysis of oxazole rings .
  • Temperature : Long-term storage at –20°C in amber vials to avoid photodegradation .
  • pH Sensitivity : Avoid exposure to strong acids/bases to prevent ring-opening reactions .

Advanced Research Questions

Q. How can researchers resolve contradictions in product formation when varying substituents in imidazole-oxazole syntheses?

  • Methodological Answer : Contradictions arise from competing reaction pathways. For example:
  • Phenylhydrazine vs. Substituted Hydrazines : 4-Methoxyphenylhydrazine yields indole derivatives, while unsubstituted phenylhydrazine forms pyrazole byproducts due to divergent cyclization mechanisms .
  • Mitigation Strategy :
  • Use HPLC-MS to identify byproducts.
  • Adjust stoichiometry (e.g., 1.1:1 aldehyde-to-thiazolone ratio) to favor desired products .

Q. What computational methods aid in predicting the bioactivity of this compound?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina to simulate binding affinity with target proteins (e.g., antibacterial enzymes). Parameters include:
  • Grid box size: 60 × 60 × 60 Å.
  • Exhaustiveness: 100 .
  • QSAR Modeling : Correlate substituent electronic properties (Hammett constants) with antioxidant/anticancer activity .

Q. How can reaction yields be optimized for large-scale synthesis?

  • Methodological Answer :
  • Catalyst Screening : Test ionic liquids (e.g., [BMIM]BF₄) to enhance cyclization efficiency .
  • Solvent Optimization : Replace acetic acid with PEG-400 for greener synthesis and easier purification .
    Table 2 compares yield improvements:
Catalyst/SolventYield (%)Reaction TimeReference
Acetic acid (control)6920 h
PEG-400 + [BMIM]BF₄8212 h

Q. What strategies validate the mechanism of unexpected byproduct formation?

  • Methodological Answer :
  • Isolation and Characterization : Use column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate byproducts .
  • Kinetic Studies : Monitor intermediate formation via in-situ FTIR (e.g., nitro group reduction peaks at 1520 cm⁻¹) .
  • Isotopic Labeling : 15^{15}N-labeled reagents to trace nitrogen migration pathways .

Data Contradiction Analysis

  • Case Study : reports that phenylhydrazine forms pyrazole byproducts, while substituted hydrazines yield indoles. This discrepancy arises from steric and electronic effects of substituents, altering cyclization transition states. To reconcile:
    • Perform DFT calculations (B3LYP/6-31G*) to compare energy barriers for indole vs. pyrazole pathways .
    • Validate with time-resolved NMR to capture intermediate species.

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